
N,N,N-Tris(2-hydroxyethyl)propan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Tris(2-hydroxyethyl)propan-1-aminium: is a chemical compound with the molecular formula C9H22NO3 . It is known for its unique structure, which includes three hydroxyethyl groups attached to a central nitrogen atom. This compound is often used in various scientific and industrial applications due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)propan-1-aminium typically involves the reaction of propan-1-amine with ethylene oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Propan-1-amine+3Ethylene oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)propan-1-aminium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler amines.
Substitution: Formation of various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N,N,N-Tris(2-hydroxyethyl)propan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of buffers and stabilizing agents for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N,N-Tris(2-hydroxyethyl)propan-1-aminium is primarily based on its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyethyl groups can form hydrogen bonds with other molecules, while the central nitrogen atom can participate in electrostatic interactions. These interactions enable the compound to stabilize various chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(2-hydroxyethyl)propan-1-aminium
- N,N-Dimethyl-N-(2-hydroxyethyl)propan-1-aminium
- N,N-Diethyl-N-(2-hydroxyethyl)propan-1-aminium
Uniqueness
N,N,N-Tris(2-hydroxyethyl)propan-1-aminium is unique due to the presence of three hydroxyethyl groups, which provide enhanced solubility and reactivity compared to similar compounds with fewer hydroxyethyl groups. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Propriétés
Numéro CAS |
132828-43-4 |
|---|---|
Formule moléculaire |
C9H22NO3+ |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
tris(2-hydroxyethyl)-propylazanium |
InChI |
InChI=1S/C9H22NO3/c1-2-3-10(4-7-11,5-8-12)6-9-13/h11-13H,2-9H2,1H3/q+1 |
Clé InChI |
LJXXCZMUNLXJEY-UHFFFAOYSA-N |
SMILES canonique |
CCC[N+](CCO)(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


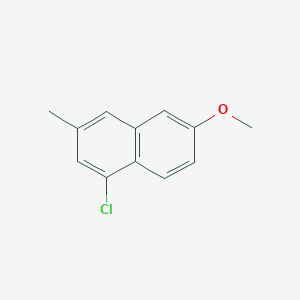
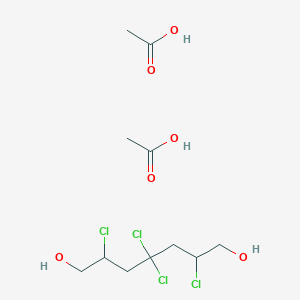
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
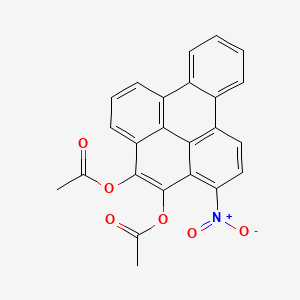
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)

![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
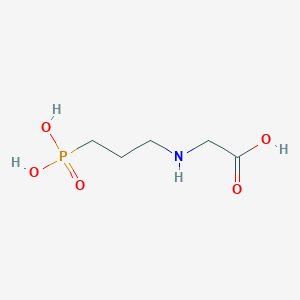
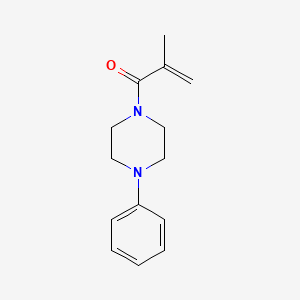

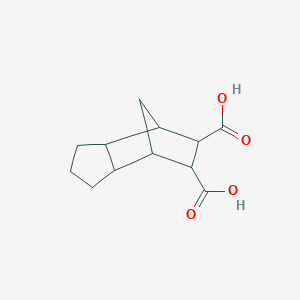
![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)

